![molecular formula C7H7F5OS B3031906 1-Methoxy-4-(pentafluorosulfanyl)benzene CAS No. 852469-75-1](/img/structure/B3031906.png)
1-Methoxy-4-(pentafluorosulfanyl)benzene
Overview
Description
1-Methoxy-4-(pentafluorosulfanyl)benzene is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with methoxy and pentafluorosulfanyl substituents on a benzene ring. These compounds are of interest due to their potential applications in materials science, such as in the development of liquid crystalline systems and fluorescent properties , and in pharmaceutical chemistry, where they can serve as precursors for the synthesis of
Scientific Research Applications
Synthesis of SF5-Containing Compounds
1-Methoxy-4-(pentafluorosulfanyl)benzene serves as a precursor in the synthesis of various SF5-containing compounds. For instance, the direct amination of nitro(pentafluorosulfanyl)benzenes, including 1-Nitro-4-(pentafluorosulfanyl)benzene, with 1,1,1-trimethylhydrazinium iodide leads to the formation of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012). Additionally, vicarious nucleophilic substitutions of hydrogen in similar compounds with carbanions produce 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes (Beier et al., 2011).
Nucleophilic Aromatic Substitution
1-Methoxy-4-(pentafluorosulfanyl)benzene can undergo nucleophilic aromatic substitution reactions. A study reported the preparation of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where the nucleophilic aromatic substitution of the fluorine atom with various nucleophiles led to novel (pentafluorosulfanyl)benzenes (Ajenjo et al., 2016).
Structural and Conformational Analysis
The compound has been used in structural and conformational studies. For example, the structures of 1-methoxy-4-[(phenylselanyl)methyl]benzene were determined, highlighting significant differences in chemical shifts but not in bond lengths, suggesting limited effects of σ(C-Se)-π hyperconjugation (White & Blanc, 2014).
Inclusion Compound Formation
It has been utilized in the formation of inclusion compounds. For instance, the catalytic cyclocondensation of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, a derivative of 1-methoxy-4-(pentafluorosulfanyl)benzene, led to the formation of pillar[5]arenes capable of encapsulating acetonitrile molecules (Kou et al., 2010).
Catalytic Applications
The compound plays a role in catalysis. For instance, 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, a related compound, was used in the preparation of palladium(II) complexes with significant catalytic activity in Suzuki and Sonogashira cross-coupling reactions (Deschamps et al., 2007).
properties
IUPAC Name |
pentafluoro-(4-methoxyphenyl)-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5OS/c1-13-6-2-4-7(5-3-6)14(8,9,10,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEWPNYILHLGKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732568 | |
Record name | 1-Methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-(pentafluorosulfanyl)benzene | |
CAS RN |
852469-75-1 | |
Record name | 1-Methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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